
Cobicistat
Vue d'ensemble
Description
Le Cobicistat est un amplificateur pharmacocinétique utilisé dans le traitement de l’infection par le virus de l’immunodéficience humaine (VIH). Il est principalement utilisé pour augmenter l’exposition systémique de certains médicaments antirétroviraux, tels que l’atazanavir et le darunavir, en inhibant les enzymes du cytochrome P450 3A (CYP3A) . Contrairement à d’autres amplificateurs pharmacocinétiques, le this compound n’a aucune activité anti-VIH intrinsèque .
Applications De Recherche Scientifique
Cobicistat has several scientific research applications, including:
Mécanisme D'action
Le Cobicistat exerce ses effets en inhibant les enzymes du cytochrome P450 3A (CYP3A), qui sont responsables du métabolisme de nombreux médicaments . En inhibant ces enzymes, le this compound augmente l’exposition systémique des médicaments coadministrés, tels que l’atazanavir et le darunavir, améliorant ainsi leur activité antivirale . Les cibles moléculaires du this compound comprennent les sites actifs des enzymes CYP3A, où il forme un complexe stable, empêchant le métabolisme d’autres médicaments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du cobicistat implique plusieurs étapes, à partir de matières premières facilement disponibles. L’un des intermédiaires clés de la synthèse est un dérivé thiazole, qui subit plusieurs transformations, notamment la formation de liaisons amides et la formation de carbamates . Les conditions de réaction impliquent généralement l’utilisation de solvants organiques, tels que le dichlorométhane, et de réactifs comme le carbonyldiimidazole et la triéthylamine .
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu et de techniques d’intensification des procédés pour améliorer le rendement et réduire le temps de production .
Analyse Des Réactions Chimiques
Types de réactions : Le Cobicistat subit plusieurs types de réactions chimiques, notamment :
Réduction : Bien que moins courante, le this compound peut subir des réactions de réduction dans des conditions spécifiques.
Réactifs et Conditions Communs :
Oxydation : Les réactifs courants comprennent le peroxyde d’hydrogène et les enzymes du cytochrome P450.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Les nucléophiles comme les amines et les thiols peuvent réagir avec le this compound dans des conditions douces.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les métabolites hydroxylés, les dérivés réduits et les produits substitués aux positions carbamate et amide .
4. Applications de la Recherche Scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Comparaison Avec Des Composés Similaires
Le Cobicistat est souvent comparé au ritonavir, un autre amplificateur pharmacocinétique utilisé dans le traitement du VIH. Alors que les deux composés inhibent les enzymes CYP3A, le this compound est plus sélectif et n’a pas d’activité anti-VIH intrinsèque . Cette sélectivité réduit le potentiel d’effets hors cible et d’interactions médicamenteuses .
Composés Similaires :
Ritonavir : Un amplificateur pharmacocinétique avec une activité anti-VIH intrinsèque.
Elvitegravir : Souvent coadministré avec le this compound dans des combinaisons à dose fixe.
Atazanavir et Darunavir : Inhibiteurs de la protéase dont l’exposition systémique est augmentée par le this compound.
Les propriétés uniques du this compound, telles que sa sélectivité et l’absence d’activité antivirale intrinsèque, en font un élément précieux dans les schémas thérapeutiques du VIH .
Activité Biologique
Cobicistat, a potent and selective inhibitor of the cytochrome P450 3A (CYP3A) enzyme, is primarily utilized as a pharmacokinetic enhancer in antiretroviral therapy for HIV. Unlike its predecessor ritonavir, this compound does not exhibit antiviral activity on its own but enhances the effects of other antiretroviral drugs by increasing their systemic exposure.
This compound acts as a mechanism-based inhibitor of CYP3A isoforms, which are crucial for the metabolism of many drugs. By inhibiting these enzymes, this compound increases the bioavailability of co-administered medications such as atazanavir and darunavir, allowing for effective treatment at lower doses . The inhibition of CYP3A-mediated metabolism leads to significant pharmacokinetic alterations in these drugs, as evidenced by studies showing an up to 89% reduction in clearance when midazolam, a CYP3A substrate, is co-administered with this compound .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several important characteristics:
- Absorption : Median peak plasma concentrations occur approximately 3.5 hours post-dose.
- Volume of Distribution : Data on volume distribution is currently not available.
- Clearance : this compound demonstrates a dose-dependent and time-dependent change in pharmacokinetics, leading to substantial increases in drug exposure and decreases in clearance rates .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | 3.5 hours post-dose |
Clearance Reduction | Up to 89% with midazolam |
Steady-State Exposure | Up to 47-fold increase |
Clinical Studies and Findings
Several clinical trials have assessed the safety and efficacy of this compound in various settings. A Phase II study compared this compound-boosted atazanavir with ritonavir-boosted atazanavir. The results indicated comparable rates of adverse events between both groups (36% for this compound vs. 48% for ritonavir) . Importantly, renal function was monitored; while serum creatinine levels increased with both treatments, this was attributed to inhibition of creatinine secretion rather than actual renal impairment .
Case Study Insights
In a notable case study exploring this compound's role as a booster for oral esketamine, it was observed that the combination led to enhanced bioavailability without significant adverse effects . This finding illustrates this compound's versatility beyond HIV treatment.
Renal Safety Profile
This compound has been associated with changes in renal function indicators. In trials, estimated glomerular filtration rate (eGFR) decreased upon initiation but returned to baseline after cessation of the drug . This transient effect underscores the need for careful monitoring in patients with pre-existing renal conditions.
Comparison with Ritonavir
This compound presents several advantages over ritonavir:
- Selectivity : this compound is a more selective CYP inhibitor and does not induce enzyme activity like ritonavir does, which can lead to fewer drug-drug interactions .
- Adverse Effects : The incidence of specific adverse events such as ocular icterus is significantly lower with this compound compared to ritonavir .
Table 2: Comparison of this compound and Ritonavir
Feature | This compound | Ritonavir |
---|---|---|
CYP3A Inhibition | Yes | Yes |
Enzyme Induction | No | Yes |
Common Adverse Effects | Lower incidence | Higher incidence |
Propriétés
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGNRJZKPOIKD-CQXVEOKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N7O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143269 | |
Record name | Cobicistat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cobicistat is a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) isoforms. Inhibition of CYP3A-mediated metabolism by cobicistat increases the systemic exposure of CYP3A substrates atazanavir and darunavir and therefore enables increased anti-viral activity at a lower dosage. Cobicistat does not have any anti-HIV activity on its own. | |
Record name | Cobicistat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09065 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1004316-88-4 | |
Record name | Cobicistat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004316-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cobicistat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004316884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cobicistat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09065 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cobicistat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COBICISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW2E03M5PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.